![molecular formula C20H20N6O3 B15138760 Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 70210-10-5](/img/structure/B15138760.png)
Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE is an organic compound with the molecular formula C20H20N6O3 . . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its nitro group, which is a functional group consisting of a nitrogen atom bonded to two oxygen atoms.
Métodos De Preparación
The synthesis of 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE involves several steps. One common method includes the reaction of 4-nitroaniline with a diazonium salt to form the azo compound. This is followed by the reaction with 2-(2-cyanoethoxy)ethylamine to introduce the cyanoethoxyethyl group . The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond and the subsequent substitution reactions.
Análisis De Reacciones Químicas
3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction of the azo group and oxidizing agents like potassium permanganate for the oxidation of the nitro group. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes due to its vibrant color and stability.
Biology: The compound is used in staining techniques to visualize biological specimens.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the textile industry as a dye for synthetic fibers.
Mecanismo De Acción
The mechanism of action of 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE include other azo dyes such as Disperse Orange 1 and Disperse Orange 3. These compounds share the azo functional group but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE lies in its specific combination of cyanoethoxyethyl and nitrophenyl groups, which confer distinct chemical reactivity and stability .
Propiedades
Número CAS |
70210-10-5 |
|---|---|
Fórmula molecular |
C20H20N6O3 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
3-[N-[2-(2-cyanoethoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H20N6O3/c21-11-1-13-25(14-16-29-15-2-12-22)19-7-3-17(4-8-19)23-24-18-5-9-20(10-6-18)26(27)28/h3-10H,1-2,13-16H2 |
Clave InChI |
PNWYPUYECVECFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


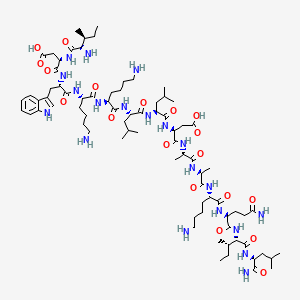

![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)


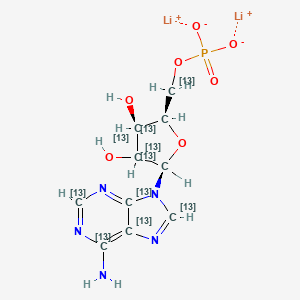

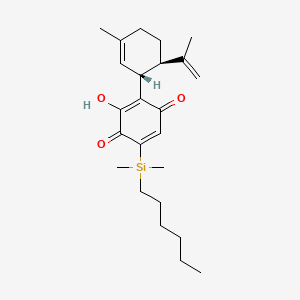
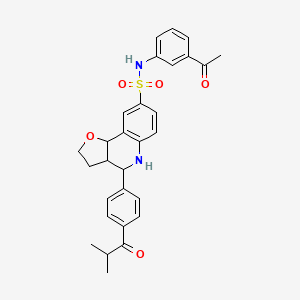
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
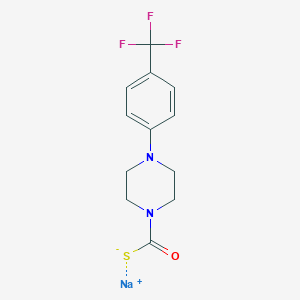
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

